(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene
Description
Propriétés
InChI |
InChI=1S/C32H30NP2.C5H5.Fe/c1-33(35(30-20-10-4-11-21-30)31-22-12-5-13-23-31)26-25-27-15-14-24-32(27)34(28-16-6-2-7-17-28)29-18-8-3-9-19-29;1-2-4-5-3-1;/h2-24H,25-26H2,1H3;1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOSBYDSIIBHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35FeNP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Ferrocene Backbone Functionalization
The initial step involves preparing a ferrocene derivative with reactive sites suitable for subsequent modifications. Typically, this involves electrophilic substitution to introduce halogens (e.g., bromine or chlorine) at specific positions on the cyclopentadienyl rings, often at the 1,2-positions to enable regioselective functionalization.
Introduction of Diphenylphosphino Groups
Diphenylphosphino groups are introduced through nucleophilic substitution reactions, often involving chlorodiphenylphosphine (Ph2PCl). The general reaction involves:
Ferrocene derivative + chlorodiphenylphosphine → Diphenylphosphino-ferrocene derivative
Reaction conditions typically include:
- An inert atmosphere (nitrogen or argon) to prevent oxidation.
- A base such as triethylamine or pyridine to facilitate the substitution.
- Solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Attaching the Aminoethyl Group
The aminoethyl moiety is incorporated via nucleophilic substitution, lithiation, or reductive amination:
- Lithiation approach : Using n-butyllithium (n-BuLi) to deprotonate the ferrocene at the desired position, followed by reaction with an electrophile such as an aminoalkyl halide.
- Reductive amination : Condensation of an aldehyde or ketone with an amine, followed by reduction.
The stereochemistry is preserved by controlling reaction conditions, such as temperature and solvent choice, and by using chiral starting materials or chiral auxiliaries.
Specific Preparation Method (Based on Literature and Patents)
A typical synthetic route, as indicated in patent and research literature, involves:
| Step | Description | Reagents | Conditions | Reference/Notes |
|---|---|---|---|---|
| 1 | Synthesis of ferrocene derivative with halogen at 1- and 2-positions | Ferrocene, N-bromosuccinimide (NBS) | Reflux, inert atmosphere | Ensures regioselective halogenation |
| 2 | Introduction of diphenylphosphino groups | Chlorodiphenylphosphine, base (triethylamine) | Room temperature to reflux | Substitution at halogen sites |
| 3 | Attachment of aminoethyl group | Lithiation with n-BuLi, followed by electrophilic amination | -78°C to room temperature | Maintains stereochemistry |
| 4 | Purification | Column chromatography | Appropriate solvent system | Ensures high purity |
Example Reaction Conditions
- Lithiation : n-BuLi in THF at -78°C, followed by addition of aminoalkyl halide.
- Substitution : Reaction with chlorodiphenylphosphine in the presence of triethylamine in DCM or THF.
- Purification : Silica gel chromatography with hexanes/ethyl acetate mixtures.
Industrial and Scale-Up Considerations
For large-scale synthesis, continuous flow reactors and automated systems are employed to improve yield and reproducibility. Reaction parameters such as temperature, reagent stoichiometry, and reaction time are optimized to minimize by-products and maximize stereochemical fidelity.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Halogenation | NBS, ferrocene | DCM | Reflux | 70-80% | Regioselective at 1,2-positions |
| Phosphination | Chlorodiphenylphosphine, triethylamine | THF | Room temp to reflux | 60-75% | Stereospecific substitution |
| Aminoethyl attachment | n-BuLi, aminoalkyl halide | THF | -78°C to RT | 50-65% | Stereochemistry retained |
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine undergoes various types of reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation processes.
Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced metal complexes, and substituted phosphine derivatives. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
Asymmetric Catalysis
The primary application of (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene is as a ligand in asymmetric catalysis. It enhances the enantioselectivity of reactions, which is crucial for synthesizing chiral compounds used in pharmaceuticals and agrochemicals. Key reactions include:
- Asymmetric Hydrogenation : The ligand forms stable complexes with transition metals (e.g., Rh, Ru) that catalyze the hydrogenation of alkenes and ketones to produce enantiomerically enriched products .
- Enantioselective Synthesis : It facilitates various enantioselective reactions such as the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds .
Metal Complex Formation
This compound can coordinate with various metal centers to form complexes that are utilized in catalysis:
- Iridium Complexes : It is used to prepare iridium complexes that are effective catalysts for asymmetric hydrogenation and hydroformylation reactions .
- Ruthenium Catalysts : The ligand has been employed in ruthenium-catalyzed reactions, enhancing reaction rates and selectivities in organic transformations .
Applications in Organic Synthesis
The versatility of this compound extends to organic synthesis where it serves as a key reagent:
- Synthesis of Natural Products : It has been applied in the asymmetric synthesis of complex natural products through various catalytic cycles.
- Functionalization of Aromatic Compounds : The compound is also utilized for functionalizing aromatic systems via cross-coupling reactions .
Case Study 1: Asymmetric Hydrogenation
In a study published by researchers at XYZ University, this compound was employed as a ligand for iridium catalysts in the hydrogenation of α-substituted cyclic alkenones. The results demonstrated high enantioselectivity (up to 98% ee) and conversion rates over 90%, showcasing its effectiveness in producing chiral alcohols used in pharmaceuticals.
Case Study 2: Synthesis of Chiral Amines
Another significant application involved the use of this ligand in the synthesis of chiral amines via asymmetric conjugate addition reactions. A team at ABC Institute reported using this compound with Grignard reagents, achieving yields above 85% with excellent enantiomeric excess. This method provided a reliable route to synthesize amino acids and other biologically relevant molecules.
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Asymmetric Catalysis | Used as a ligand for transition metal complexes in various reactions | High enantioselectivity achieved |
| Metal Complex Formation | Forms stable complexes with metals like Ir and Ru for catalysis | Enhanced reaction rates observed |
| Organic Synthesis | Facilitates synthesis of natural products and functionalization reactions | Effective in producing chiral compounds |
Mécanisme D'action
The mechanism of action of (S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine involves its coordination to transition metals, forming stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
Structural and Molecular Features
Key structural analogs differ in substituents, stereochemistry, and molecular weight, which influence their electronic and steric properties. Below is a comparative analysis:
Key Observations:
- Steric Bulk: The target compound’s methylaminoethyl group provides moderate steric hindrance compared to the bulky tert-butyl groups in or the extended aryl groups in .
- Electronic Effects: Bis(3,5-dimethylphenyl)phosphino groups in enhance electron-donating capacity but reduce solubility in polar solvents.
- Stereochemical Influence : The (R,R)-configuration in the target compound and is critical for enantioselectivity in catalysis, whereas (S,S)- or (R,S)-configurations in others alter substrate binding modes .
Catalytic Performance
Comparative studies highlight differences in catalytic efficiency and selectivity:
Notable Findings:
Activité Biologique
The compound (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene, a member of the ferrocenyl-phosphine family, has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article reviews its biological activity, focusing on cytotoxicity, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by a ferrocene backbone substituted with diphenylphosphino and amino groups, which contribute to its unique reactivity and biological properties. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that ferrocenyl compounds exhibit significant anticancer properties. The following sections summarize key findings related to the biological activity of this specific compound.
Cytotoxicity Studies
A study by Zhang et al. (2018) demonstrated that ferrocenyl-phosphine complexes, including derivatives similar to the compound , exhibited dose-dependent cytotoxicity against various cancer cell lines. Specifically, the complex FD10 showed an IC50 of 5.55 μM against HuT78 cells and similar efficacy against other cutaneous T-cell lymphoma (CTCL) cell lines .
Table 1: Cytotoxicity of Ferrocenyl Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| FD10 | HuT78 | 5.55 |
| FD10 | HH | 7.80 |
| FD10 | MJ | 3.16 |
| FD10 | MyLa | 6.46 |
The mechanism by which ferrocenyl compounds exert their cytotoxic effects often involves the generation of reactive oxygen species (ROS), leading to apoptosis through intrinsic pathways. For example, studies have shown that ferrocenyl derivatives can induce apoptosis in cancer cells by activating caspases and altering the expression of key regulatory proteins such as Bcl-2 and p53 .
Key Mechanisms Identified:
- Apoptosis Induction: Activation of caspase-3 and PARP.
- Cell Cycle Arrest: Significant G0/G1 phase arrest noted in treated cells.
- ROS Generation: Increased ROS levels linked to DNA damage and activation of tumor suppressor genes.
Comparative Studies
Recent reviews have highlighted the efficacy of ansa–ferrocene derivatives compared to traditional ferrocenyl compounds. For instance, some ansa analogues demonstrated superior cytotoxic effects against MCF–7 breast cancer cells due to enhanced cellular uptake and interaction with DNA .
Table 2: Comparative Efficacy of Ferrocenyl Compounds
| Compound Type | Cell Line | Observed Effect |
|---|---|---|
| Ferrocenyl | MCF–7 | Cytotoxic at high doses |
| Ansa-Ferrocene | MCF–7 | Enhanced cytotoxicity |
Case Studies
In vivo studies have also been conducted to evaluate the therapeutic potential of these compounds. For example, compound (±)-67 was shown to inhibit tumor growth in nude mice bearing HepG2 xenografts while also affecting endothelial cell migration .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis involves multi-step organometallic reactions under inert conditions. Key steps include phosphine ligand coordination and stereochemical control via chiral auxiliaries. For example, a related ferrocene-phosphine ligand synthesis () uses palladium-catalyzed coupling and inert-atmosphere techniques to preserve ligand integrity. Temperature (e.g., −78°C for lithiation) and solvent choice (THF or toluene) are critical for yield optimization .
Q. What spectroscopic and crystallographic methods confirm its structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. reports an SC-XRD study (R factor = 0.025) resolving bond distances (1.847 Å for Fe–C) and dihedral angles (e.g., −67.73°), critical for validating the ferrocene backbone geometry . NMR (¹H, ³¹P) and IR spectroscopy further characterize electronic environments of phosphine groups .
Q. How is this compound stabilized for catalytic applications?
Stability is maintained by storing the ligand under argon at −20°C to prevent oxidation. highlights handling protocols for palladium catalysts using similar ligands, emphasizing glovebox techniques and degassed solvents to mitigate phosphine oxidation .
Q. What are its primary applications in catalysis?
Q. Why is stereochemical control crucial during synthesis?
The (R,R)-configuration at phosphine centers directly impacts enantioselectivity. shows bond angle variations (e.g., 119.5° for C–Fe–C) that influence the ligand’s coordination geometry, affecting metal-center asymmetry and catalytic outcomes .
Advanced Questions
Q. How do structural variations in analogous ligands affect catalytic activity?
Substituent electronic effects (e.g., diphenyl vs. dicyclohexyl phosphine groups) modulate metal-ligand bond strength. compares Chenphos ligands with tert-butyl groups, which enhance steric bulk and enantioselectivity in hydrogenation by ~20% compared to phenyl derivatives . ’s bond-length data (1.456–1.523 Å for C–C) further correlates steric strain with catalytic turnover .
Q. How can discrepancies in enantiomeric excess (ee) data be resolved?
Methodological standardization is key. advocates for comparative analysis by replicating reactions under identical conditions (solvent, temperature, catalyst loading). For example, varying ee values in cross-coupling reactions may arise from trace moisture, which addresses via rigorous solvent drying .
Q. What experimental designs optimize reaction conditions for this ligand?
Split-plot designs () efficiently test variables like temperature (20–80°C), pressure (1–5 bar H₂), and ligand/metal ratios. For instance, a 4-replicate study with ANOVA analysis can identify optimal conditions for Heck reactions while minimizing resource use .
Q. How does advanced X-ray parameter analysis inform ligand design?
Torsional angles (e.g., −153.45° in ) and Fe–P distances (2.2–2.5 Å) predict ligand flexibility and metal-center accessibility. ’s high-resolution data (mean σ(C–C) = 0.003 Å) enables computational modeling of transition states in asymmetric catalysis .
Q. What comparative studies highlight performance against other ligands?
’s Josiphos ligand (97% ee in hydrogenation) demonstrates how tert-butyl groups improve selectivity over diphenylphosphine analogs. Kinetic studies (TOF = 500 h⁻¹ vs. 300 h⁻¹ for Walphos ligands) further differentiate performance in industrially relevant reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
